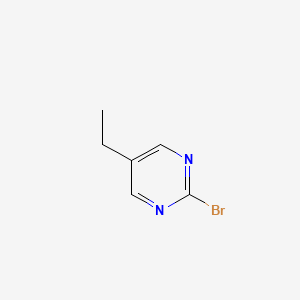

2-Bromo-5-ethylpyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-5-ethylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. It is widely used in scientific research due to its unique chemical structure and properties. This compound has been extensively studied in the field of medicinal chemistry and drug discovery.

Applications De Recherche Scientifique

Antiviral Activity

2-Bromo-5-ethylpyrimidine derivatives have shown significant results in the field of antiviral research. For instance, 5-substituted-2,4-diaminopyrimidines, which include brominated derivatives, have demonstrated marked inhibitory activity against retroviruses in cell culture. This includes inhibition of human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity. Some derivatives, particularly those with 5-halogen substitution, exhibited pronounced antiretroviral activity, comparable to reference drugs like adefovir and tenofovir, but without measurable toxicity at certain concentrations (Hocková et al., 2003).

Synthesis and Medicinal Chemistry

2-Bromo-5-ethylpyrimidine is also a crucial intermediate in the synthesis of various substituted pyrimidine compounds. Its utility has been demonstrated in selective palladium-catalyzed cross-coupling reactions, which are efficient for the synthesis of many substituted pyrimidines. This has significant implications in medicinal chemistry, as these compounds can be tailored for specific therapeutic applications (Goodby et al., 1996).

Chemical Synthesis and Structure Analysis

In chemical synthesis, derivatives of 2-Bromo-5-ethylpyrimidine have been used to synthesize a variety of novel compounds. For instance, ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2, 6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate has been synthesized, and its molecular structure analyzed using X-ray crystallography and DFT calculations. These types of studies are vital for understanding the molecular architecture and potential applications of new chemical entities (Luo et al., 2019).

Pharmacological and Biological Activities

The derivatives of 2-Bromo-5-ethylpyrimidine have also been explored for their pharmacological and biological activities. They have been used in the synthesis of compounds like 6-bromo-2,3-disubstituted-4(3H)-quinazolinones, which were evaluated for their antiviral activity and cytotoxicity against various viruses and cell cultures. Such studies are crucial for discovering new therapeutic agents (Dinakaran et al., 2003).

Mécanisme D'action

Target of Action

Brominated pyrimidines are generally known to interact with various biological targets due to their structural similarity to natural pyrimidines .

Mode of Action

Brominated pyrimidines are often used in the synthesis of more complex molecules, suggesting that they may interact with their targets through covalent bonding . The bromine atom in 2-Bromo-5-ethylpyrimidine can act as a good leaving group, facilitating nucleophilic substitution reactions .

Biochemical Pathways

Given its structural similarity to natural pyrimidines, it may be involved in pathways related to nucleotide metabolism .

Pharmacokinetics

The bromine atom may also influence its metabolic stability .

Result of Action

Brominated pyrimidines have been used in the synthesis of various biologically active compounds, suggesting that they may have diverse effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of 2-Bromo-5-ethylpyrimidine can be influenced by various environmental factors. For instance, the pH of the environment may affect the compound’s ionization state and, consequently, its reactivity. Additionally, the presence of other molecules could impact the compound’s stability and interactions with its targets .

Propriétés

IUPAC Name |

2-bromo-5-ethylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-2-5-3-8-6(7)9-4-5/h3-4H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEWPWMJZOZTSCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(N=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-ethylpyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-chlorophenyl)-N-[(1,2-dimethylindol-5-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2417258.png)

![6-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2417261.png)

![7-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2417265.png)

![2-((4-chlorophenyl)sulfonyl)-N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2417268.png)

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2417271.png)

![(4-(3-(1H-pyrazol-1-yl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2417272.png)

![2-(3-(ethylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2417276.png)